REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[CH3:9])#[N:2].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>CN(C=O)C>[CH3:12][N:13]([CH3:15])[CH:14]=[CH:9][C:8]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:1]#[N:2]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=CC1C
|
Name
|
|
Quantity
|
29.2 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Most of the DMF was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude red oil was partitioned between EtOAc (300 mL) and H2O (300 mL)
|
Type
|
WASH
|
Details
|
the organic phase was washed with H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
afforded the product (34.3 g, 94%
|
Type
|
CUSTOM
|
Details
|
An analytical sample was prepared
|
Type
|
CUSTOM
|
Details
|
by recrystallizing a sample of the crude product from benzene/petroleum ether, (mp 88°-89° C., light red solid)
|
Name
|
|
Type
|
|
Smiles
|
CN(C=CC1=C(C=NC=C1)C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[CH3:9])#[N:2].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>CN(C=O)C>[CH3:12][N:13]([CH3:15])[CH:14]=[CH:9][C:8]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:1]#[N:2]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=CC1C
|
Name
|
|
Quantity
|
29.2 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Most of the DMF was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude red oil was partitioned between EtOAc (300 mL) and H2O (300 mL)
|
Type
|
WASH
|
Details
|
the organic phase was washed with H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
afforded the product (34.3 g, 94%
|
Type
|
CUSTOM
|
Details
|
An analytical sample was prepared
|
Type
|
CUSTOM
|
Details
|
by recrystallizing a sample of the crude product from benzene/petroleum ether, (mp 88°-89° C., light red solid)
|
Name
|
|
Type
|
|
Smiles
|
CN(C=CC1=C(C=NC=C1)C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |